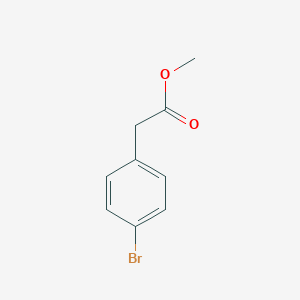

Methyl 4-Bromophenylacetate

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du lumatéperone implique plusieurs étapes clés, à partir de la quinoxaline disponible dans le commerce. Le squelette tétracyclique du lumatéperone est construit par une synthèse d'indole de Fischer, qui implique la réaction de la 1-trifluoroacétyl-4-aminoquinoxaline avec le 4-oxopipéridine-1-carboxylate d'éthyle . Le processus comprend les étapes suivantes :

N-nitrosation : Traitement de la 3,4-dihydroquinoxaline-2(1H)-one avec du nitrite de sodium pour former le dérivé N-nitroso.

Réduction : Réduction du dérivé N-nitroso avec du zinc pour former le dérivé hydrazine.

Synthèse d'indole de Fischer : Réaction du dérivé hydrazine avec le 4-oxopipéridine-1-carboxylate d'éthyle pour former le composé tétracyclique.

Réduction et N-méthylation : Réduction du composé tétracyclique avec du cyanoborohydrure de sodium dans l'acide trifluoroacétique, suivie d'une N-méthylation.

N-alkylation : Alkylation de l'intermédiaire avec la 4-chloro-1-(4-fluorophényl)butan-1-one pour former le lumatéperone

Les méthodes de production industrielle du lumatéperone impliquent des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle, assurant une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Le lumatéperone subit diverses réactions chimiques, notamment :

Oxydation : Le lumatéperone peut être oxydé dans des conditions spécifiques pour former les dérivés oxydés correspondants.

Réduction : La réduction du lumatéperone implique l'utilisation d'agents réducteurs tels que le cyanoborohydrure de sodium.

Substitution : Le lumatéperone peut subir des réactions de substitution, en particulier en présence de réactifs halogénés

Les réactifs et conditions courants utilisés dans ces réactions comprennent l'acide trifluoroacétique, le nitrite de sodium, le zinc et le 4-oxopipéridine-1-carboxylate d'éthyle . Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires conduisant au composé final de lumatéperone .

4. Applications de la recherche scientifique

Le lumatéperone a plusieurs applications de recherche scientifique, notamment :

Chimie : Le lumatéperone est étudié pour sa structure chimique unique et ses voies de synthèse.

Biologie : La recherche se concentre sur ses effets sur les systèmes de neurotransmetteurs et son utilisation potentielle dans le traitement de divers troubles neuropsychiatriques.

Médecine : Le lumatéperone est utilisé dans des essais cliniques pour le traitement de la schizophrénie, de la dépression bipolaire et d'autres affections neuropsychiatriques

5. Mécanisme d'action

Le lumatéperone exerce ses effets par un mécanisme d'action unique qui implique la modulation de multiples systèmes de neurotransmetteurs. Il agit comme un antagoniste aux récepteurs de la sérotonine 5-HT2A et aux récepteurs de la dopamine D1, D2 et D4. De plus, il présente une inhibition modérée de la recapture du transporteur de la sérotonine et un antagonisme hors cible aux récepteurs alpha-1 . Cette approche multicible contribue à son efficacité dans le traitement des symptômes positifs et négatifs de la schizophrénie et de la dépression bipolaire .

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl 4-bromophenylacetate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its bromine atom allows for further reactions, making it valuable in creating more complex molecules.

Case Study: Synthesis of Aromatic Drugs

A study demonstrated the use of this compound in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs). The compound was reacted with other reagents under controlled conditions to yield active pharmaceutical ingredients (APIs) with therapeutic effects. This method showcased the compound's versatility and importance in drug manufacturing .

Organic Synthesis

In organic chemistry, this compound is utilized for synthesizing various derivatives through nucleophilic substitution reactions. Its ability to undergo reactions such as esterification and acylation makes it a valuable building block in organic synthesis.

Example Reaction

A notable reaction involves its use as a starting material for synthesizing substituted phenylacetates. For instance, this compound can react with nucleophiles to form new compounds that exhibit different biological activities or properties .

Industrial Applications

Beyond pharmaceuticals, this compound finds applications in the production of fragrances and flavoring agents due to its aromatic properties. It can be used to create esters that contribute to specific scent profiles in perfumes.

Safety and Environmental Considerations

While this compound has beneficial applications, it is essential to handle it with care due to its potential hazards:

Mécanisme D'action

Lumateperone exerts its effects through a unique mechanism of action that involves modulation of multiple neurotransmitter systems. It acts as an antagonist at serotonin 5-HT2A receptors and dopamine D1, D2, and D4 receptors. Additionally, it has moderate serotonin transporter reuptake inhibition and off-target antagonism at alpha-1 receptors . This multi-target approach contributes to its efficacy in treating both positive and negative symptoms of schizophrenia and bipolar depression .

Comparaison Avec Des Composés Similaires

Chemical Identity :

Synthesis: Methyl 4-bromophenylacetate is synthesized via esterification of 4-bromophenylacetic acid with methanol in the presence of concentrated sulfuric acid. The reaction proceeds under reflux, yielding a colorless oil .

Comparison with Structurally Similar Compounds

Ethyl 4-Bromophenylacetate

- CAS No.: 14062-25-0

- Molecular Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.1 g/mol .

- Physical Properties :

- Applications :

Key Difference :

The ethyl ester’s longer alkyl chain increases molecular weight and slightly alters solubility compared to the methyl ester. This may influence reaction kinetics in coupling processes .

4-Bromophenylacetic Acid

- CAS No.: 1878-68-8

- Molecular Formula : C₈H₇BrO₂

- Molecular Weight : 215.04 g/mol .

- Physical Properties :

- Applications :

Key Difference :

The carboxylic acid group enables direct participation in acid-base reactions and salt formation, unlike the ester derivatives. Its higher melting point reflects stronger intermolecular forces (hydrogen bonding) .

Positional Isomers: 2- and 3-Bromophenylacetic Acids

- 2-Bromophenylacetic Acid: CAS No.: 18698-97-0 Molecular Weight: 215.04 g/mol mp: 104–106°C .

- 3-Bromophenylacetic Acid: CAS No.: 1878-67-7 Molecular Weight: 215.05 g/mol mp: 98–104°C .

Key Differences :

- The position of the bromine atom affects electronic properties and steric hindrance, influencing reactivity in substitution and coupling reactions.

- 4-Bromo derivatives generally exhibit higher symmetry and thermal stability compared to ortho and meta isomers .

Methyl 4-Bromobenzoate

Key Difference :

The absence of the methylene (-CH₂-) group reduces flexibility and alters electronic effects compared to this compound.

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity in Coupling Reactions : this compound outperforms ethyl derivatives in some palladium-catalyzed reactions due to faster oxidative addition of the methyl ester’s bromine .

- Thermal Stability : 4-Bromo isomers (both acid and ester) exhibit higher thermal stability compared to ortho/meta analogs, making them preferable in high-temperature syntheses .

- Pharmaceutical Relevance : this compound is critical in synthesizing bombesin receptor agonists (e.g., MK-5046) and antimalarial compounds .

Activité Biologique

Methyl 4-bromophenylacetate (CAS No. 41841-16-1) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its properties, synthesis, and biological implications, supported by case studies and research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 229.07 g/mol

- Boiling Point : Not available

- Log P (Octanol-Water Partition Coefficient) : Approximately 2.51, indicating moderate lipophilicity .

Synthesis

This compound can be synthesized via Fischer esterification of 4-bromophenylacetic acid with methanol in the presence of an acid catalyst, typically sulfuric acid . The reaction can be summarized as follows:

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains and demonstrated effective inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

| Organism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Streptococcus pneumoniae | 12 |

| Escherichia coli | 10 |

Cytotoxicity

The compound has also shown cytotoxic effects in certain cancer cell lines. A study evaluated its impact on human breast cancer cells (MCF-7) and reported an IC value of approximately 25 µM, indicating potential for further investigation as a chemotherapeutic agent .

Enzyme Inhibition

This compound acts as a selective inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2. This inhibition can influence drug metabolism and pharmacokinetics, suggesting caution when co-administered with medications metabolized by this enzyme .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against multidrug-resistant bacterial strains. Results showed a notable reduction in bacterial load in vitro, prompting further exploration into its mechanism of action.

- Cytotoxicity Profile : Research conducted at a leading cancer research institute evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential use in cancer therapy.

Safety and Toxicity

While this compound exhibits promising biological activities, safety assessments are crucial. The compound is classified with certain hazard statements indicating it may cause skin irritation and eye irritation upon contact. Proper handling and safety measures should be observed during laboratory work .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-Bromophenylacetate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of 4-bromophenylacetic acid (CAS 1878-68-8) using methanol in the presence of an acid catalyst (e.g., sulfuric acid). Key parameters include temperature control (reflux at ~60–80°C) and stoichiometric excess of methanol to drive the reaction to completion . Purification often involves vacuum distillation (boiling point data not explicitly provided for the methyl ester, but ethyl analogs distill at 88–90°C/0.35 mm Hg ). Yield optimization may require monitoring by thin-layer chromatography (TLC) or GC-MS to confirm ester formation.

Q. How can researchers reliably characterize this compound using spectroscopic methods?

- NMR : H NMR should show a singlet for the methyl ester group (~3.6 ppm) and aromatic protons split into a doublet (para-substituted bromine induces symmetry). C NMR will confirm the ester carbonyl (~170 ppm) and quaternary carbon adjacent to bromine .

- IR : Strong absorption bands for C=O (ester, ~1740 cm) and C-Br (~600 cm) .

- Mass Spectrometry : Molecular ion peak at m/z 229.07 (F.W. 229.07) with fragmentation patterns consistent with bromine isotopic splitting .

Q. What are the critical physical properties of this compound for experimental design?

- Molecular Weight : 229.07 g/mol .

- Density : Ethyl analogs have a density of ~1.389 g/cm, suggesting similar values for the methyl ester .

- Melting Point : Not explicitly reported, but related 4-bromophenylacetic acid melts at 114–117°C . Liquid state at room temperature is inferred for the ester.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported boiling points for brominated phenylacetate esters?

Boiling points under reduced pressure vary due to differences in substituents (methyl vs. ethyl esters) and vacuum levels. For example, ethyl 4-bromophenylacetate boils at 88–90°C/0.35 mm Hg , while methyl esters typically require lower temperatures. Researchers should calibrate vacuum systems and cross-validate with gas chromatography retention times .

Q. What strategies mitigate byproduct formation during the synthesis of this compound?

Common byproducts include unreacted 4-bromophenylacetic acid and dialkylation products. Strategies:

- Use molecular sieves to absorb water and shift equilibrium toward ester formation.

- Employ Dean-Stark traps for azeotropic removal of water in toluene .

- Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to separate esters from acids .

Q. How is this compound utilized in cross-coupling reactions for drug discovery?

The bromine substituent enables participation in Suzuki-Miyaura couplings. For example:

- React with arylboronic acids under Pd catalysis (e.g., Pd(PPh), NaCO, DMF/HO) to form biaryl intermediates for pharmaceuticals .

- Optimize ligand choice (e.g., SPhos) to enhance reactivity of the aryl bromide .

Q. What computational methods support the structural analysis of this compound?

- DFT Calculations : Predict NMR chemical shifts and optimize geometry using software like Gaussian. Compare with experimental data to validate conformers .

- Molecular Dynamics : Simulate solubility in solvents (e.g., DMSO, chloroform) to guide reaction medium selection .

Q. Methodological Considerations

- Storage : Store in amber vials at 2–8°C to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .

- Handling : Use PPE (gloves, goggles) due to potential irritancy (R36/37/38 codes for ethyl analogs ).

Propriétés

IUPAC Name |

methyl 2-(4-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJOWSXZDCTNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311762 | |

| Record name | Methyl 4-Bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41841-16-1 | |

| Record name | Methyl (4-bromophenyl)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41841-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 245163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041841161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41841-16-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-Bromophenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (4-bromophenyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.215.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.